![molecular formula C20H23BrN2O3S B12503485 1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12503485.png)
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C19H21BrN2O3S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
- 1-[(4-fluorophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
- 1-[(4-methylphenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide
Uniqueness
1-[(4-bromophenyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.
Eigenschaften
Molekularformel |
C20H23BrN2O3S |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-14-4-3-5-19(15(14)2)22-20(24)16-10-12-23(13-11-16)27(25,26)18-8-6-17(21)7-9-18/h3-9,16H,10-13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
JTGBDVOPYSTGGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)
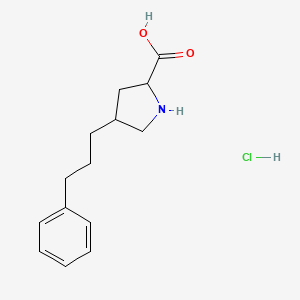
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
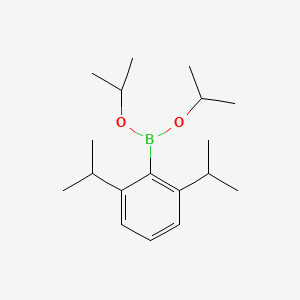
![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)
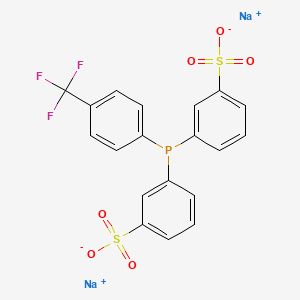
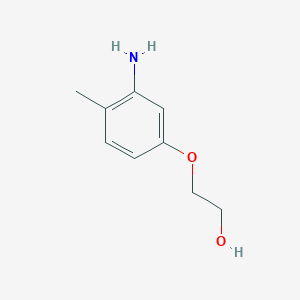
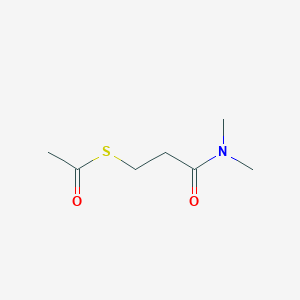
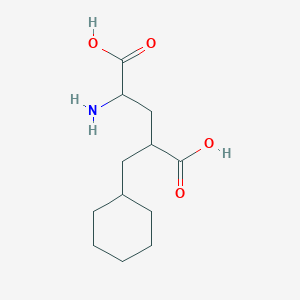
![8-(4-fluorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503475.png)
